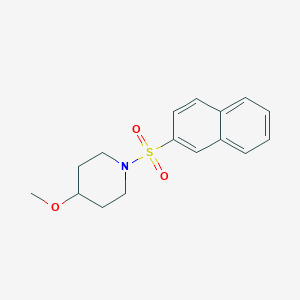
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrrole moiety, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the pyrrole group through a cyclization reaction. The chlorophenyl and difluorophenyl groups are then attached via substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can alter the compound’s structure, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is studied for its electronic properties and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies focus on its efficacy, selectivity, and potential therapeutic applications.
Medicine
In medicine, research explores the compound’s potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases. Preclinical studies often assess its pharmacokinetics, toxicity, and therapeutic index.
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its properties are leveraged to enhance the performance of electronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives, such as 4-(4-bromophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide and 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.
Uniqueness
What sets 4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide apart is its specific combination of substituents, which confer unique electronic and steric properties. These properties influence its reactivity, stability, and interactions with biological targets, making it a compound of significant interest in various research fields.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-5-3-13(4-6-14)16-12-28-20(19(16)26-9-1-2-10-26)21(27)25-15-7-8-17(23)18(24)11-15/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVVSWUNBNEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
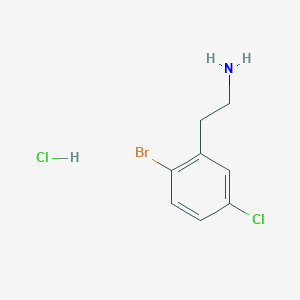

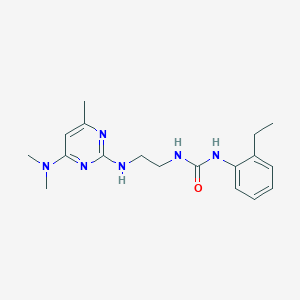
![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B3020120.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)
![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)
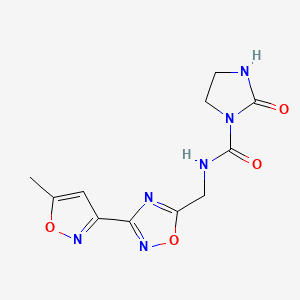

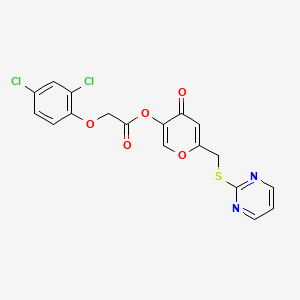
![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)
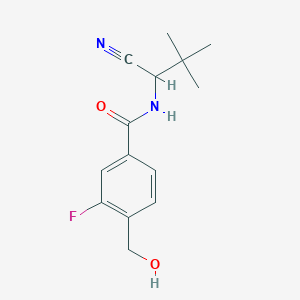
![N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3020134.png)
![1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3020135.png)
